molecular formula C18H25FN2O2 B3059901 tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox CAS No. 1402232-83-0

tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

Cat. No. B3059901
CAS RN: 1402232-83-0
M. Wt: 320.4
InChI Key: YKFPWSJHBMLIRF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as quinolines . Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . The ‘tert-butyl’ part of the name suggests the presence of a tertiary butyl group, which is a substituent with the formula -C(CH3)3 .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a complex arrangement of atoms and bonds. The presence of the ‘spiro’ in the name suggests that the molecule contains a spiroatom, which is a single atom that forms the junction of two rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline-based compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and can be involved in the formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine in the compound could influence its reactivity, as fluorine is highly electronegative .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Materials Science and Organic Electronics

Chemical Biology and Enzyme Inhibition

Pharmacology and Receptor Binding Studies

Molecular Modeling and Computational Chemistry

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research into this compound would likely depend on its properties and potential applications. Quinoline derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

tert-butyl 7-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-4-5-14(19)10-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPWSJHBMLIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110275
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

CAS RN

1402232-83-0
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 2
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 4
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 5
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 6
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

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